(But-3-yn-2-yl)cyclopropane
Overview
Description
(But-3-yn-2-yl)cyclopropane is a versatile chemical compound with the molecular formula C₇H₁₀. It features a cyclopropane ring substituted with a but-3-yn-2-yl group. This compound is of significant interest due to its unique structure, which allows for diverse applications in scientific research, ranging from drug synthesis to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)cyclopropane typically involves the cyclopropanation of an alkyne. One common method is the reaction of but-3-yn-2-yl bromide with diazomethane in the presence of a copper catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of the intermediates involved.
Chemical Reactions Analysis
Types of Reactions
(But-3-yn-2-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Acidic or basic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
(But-3-yn-2-yl)cyclopropane is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of (But-3-yn-2-yl)cyclopropane involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetylene: Similar structure but lacks the but-3-yn-2-yl group.
Cyclopropylmethylamine: Contains a cyclopropane ring with a different substituent.
Cyclopropylmethanol: Features a hydroxyl group instead of an alkyne.
Uniqueness
(But-3-yn-2-yl)cyclopropane is unique due to the presence of both a cyclopropane ring and an alkyne group. This combination imparts distinct reactivity and allows for diverse applications in various fields of research.
Properties
IUPAC Name |
but-3-yn-2-ylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-3-6(2)7-4-5-7/h1,6-7H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEYTJPOPPUMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20817475 | |
Record name | (But-3-yn-2-yl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20817475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61441-85-8 | |
Record name | (But-3-yn-2-yl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20817475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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